molecular formula C7H6FNO2 B1295202 4-Fluoro-3-nitrotoluene CAS No. 446-11-7

4-Fluoro-3-nitrotoluene

Cat. No.: B1295202
CAS No.: 446-11-7
M. Wt: 155.13 g/mol
InChI Key: OORBDHOQLZRIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-nitrotoluene (CAS 446-11-7) is an aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It features a toluene backbone substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. Key properties include:

  • Physical State: Crystalline solid at room temperature .
  • Boiling Point: 241°C (at atmospheric pressure) .
  • Melting Point: 22°C .
  • Purity: Typically ≥98% (GC analysis) .
  • Applications: Primarily used as an intermediate in pharmaceutical synthesis, such as in the production of macrolide antibiotics .

Major suppliers include TCI America, Kanto Reagents, and Fuxin Xinkaida Fluorine Chemistry Co., Ltd., with pricing varying by quantity (e.g., ¥10,500/25g from Kanto) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrotoluene can be synthesized through several methods. One common route involves the nitration of 4-fluorotoluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Fluoro-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Fluoro-3-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-3-nitrotoluene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrotoluene depends on its specific application. In general, the compound’s effects are mediated through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Positional Isomers of Fluoro-Nitrotoluene

The position of the fluorine and nitro groups on the toluene ring significantly influences physical properties and reactivity. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Suppliers
4-Fluoro-3-nitrotoluene 446-11-7 C₇H₆FNO₂ 155.13 241 22 TCI, Kanto, Combi-Blocks
3-Fluoro-4-nitrotoluene 446-34-4 C₇H₆FNO₂ 155.13 97–98 (3 mmHg) 54–56 Kanto, Combi-Blocks
4-Fluoro-2-nitrotoluene 446-10-6 C₇H₆FNO₂ 155.13 Not reported Not reported Combi-Blocks, Shanghai Bocom
2-Fluoro-3-nitrotoluene 437-86-5 C₇H₆FNO₂ 155.13 Not reported Not reported Shanghai Bocom

Key Observations:

Boiling Points: this compound has a notably higher boiling point (241°C) compared to 3-Fluoro-4-nitrotoluene (97–98°C under reduced pressure), reflecting differences in intermolecular interactions due to substituent positioning .

Melting Points : this compound melts at 22°C, making it a crystalline solid at room temperature, whereas 3-Fluoro-4-nitrotoluene melts at 54–56°C .

Synthetic Utility : The 4-fluoro-3-nitro configuration is preferred in pharmaceutical intermediates due to its electronic effects, which facilitate nucleophilic substitution reactions .

Chlorinated Analogues

Chlorine-substituted nitrotoluenes, such as 4-chloro-3-nitrotoluene (CAS 89-60-1), exhibit distinct properties:

  • Molecular Weight : 171.58 g/mol (higher due to chlorine’s atomic mass).
  • Reactivity : Chlorine’s lower electronegativity compared to fluorine reduces the compound’s stability in SNAr (nucleophilic aromatic substitution) reactions .
  • Applications : Less common in high-value pharmaceuticals but used in agrochemicals .

Trifluoromethyl Derivatives

Compounds like 3-nitro-4-chlorobenzotrifluoride (CAS 25575-1A) incorporate a trifluoromethyl group, enhancing thermal stability and lipophilicity. These derivatives are critical in materials science but require specialized handling due to their environmental persistence .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound is instrumental in synthesizing 5-O-desosaminyl-6-O-methylerythronolide A, a precursor to antibiotics .
  • Market Availability: Over 50 suppliers globally, including TCI Chemicals and Combi-Blocks, ensure broad accessibility despite higher costs compared to non-fluorinated analogues .

Properties

IUPAC Name

1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBDHOQLZRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196234
Record name 4-Fluoro-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-11-7
Record name 4-Fluoro-3-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 446-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-nitrotoluene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-nitrotoluene
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-nitrotoluene
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-nitrotoluene
Reactant of Route 5
4-Fluoro-3-nitrotoluene
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.